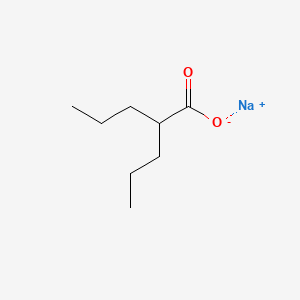

Valproate de sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Le valproate de sodium a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur l'expression génique et les voies de signalisation cellulaire.

Médecine : Largement utilisé comme antiépileptique et stabilisateur de l'humeur. .

Industrie : Utilisé dans la production de produits pharmaceutiques et comme stabilisateur dans diverses formulations.

5. Mécanisme d'action

Le mécanisme d'action précis du this compound n'est pas entièrement compris, mais plusieurs mécanismes ont été proposés :

Potentialisation GABAergique : Augmente le renouvellement de l'acide gamma-aminobutyrique (GABA) et potentialise les fonctions GABAergiques dans le cerveau.

Blocage des canaux sodiques : Bloque faiblement les canaux sodiques voltage-dépendants, réduisant l'excitabilité neuronale.

Inhibition de la désacétylase des histones : Inhibe les désacétylases des histones, ce qui entraîne des changements dans l'expression génique.

Inhibition du glutamate : Inhibe le sous-type N-méthyl-D-aspartate (NMDA) des récepteurs du glutamate, réduisant l'excitation neuronale.

Mécanisme D'action

Target of Action

Sodium valproate primarily targets GABA transaminase and voltage-gated sodium channels . GABA transaminase is an enzyme that deactivates GABA, a neurotransmitter that inhibits nerve transmission in the brain. By inhibiting this enzyme, sodium valproate increases the levels of GABA, thereby enhancing GABAergic neurotransmission . Voltage-gated sodium channels play a crucial role in the generation and conduction of action potentials in neurons. Sodium valproate acts as a weak blocker of these channels .

Mode of Action

Sodium valproate interacts with its targets to increase GABA levels and block sodium ion channels. It inhibits GABA transaminase, which leads to an increase in GABA levels . This enhances GABAergic neurotransmission, resulting in a general decrease in central nervous system (CNS) hyperactivity . Sodium valproate also weakly blocks sodium ion channels, further contributing to the reduction in neuronal hyperexcitability .

Biochemical Pathways

Sodium valproate affects several biochemical pathways. It enhances GABAergic neurotransmission and inhibits glutamatergic neurotransmission . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . These changes can affect various intracellular signaling pathways, expanding the pharmacological profile of sodium valproate .

Pharmacokinetics

Sodium valproate exhibits dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life of sodium valproate ranges from 9 to 16 hours . Its pharmacokinetic properties are influenced by factors such as body weight, dose, concomitant medications, gender, and age .

Result of Action

The molecular and cellular effects of sodium valproate’s action include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and altered gene expression . These changes lead to a general decrease in CNS hyperactivity, which is beneficial in conditions like epilepsy and bipolar disorder .

Action Environment

Environmental factors, including inter-patient variability and lifestyle factors, can influence the action, efficacy, and stability of sodium valproate . For example, the drug’s effectiveness can be affected by the patient’s diet, other medications they are taking, and their overall health status . Therefore, individualized dosing regimens, guided by therapeutic drug monitoring, are often necessary to optimize the therapeutic effects of sodium valproate .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Sodium valproate interacts with various enzymes, proteins, and other biomolecules. Its proposed mode of action is mediated through effects on the function of brain γ-aminobutyric acid (GABA) . It is also thought to alter the concentration of guanine synthase kinase, which regulates cell excitability, and the activity of protein kinase C, which alters the excitability of neurons .

Cellular Effects

Sodium valproate has significant effects on various types of cells and cellular processes. It has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) as a potential therapeutic mechanism . It also influences cell function by altering gene expression, both by inhibiting histone deacetylases and by changing levels of DNA methylation .

Molecular Mechanism

Sodium valproate exerts its effects at the molecular level through several mechanisms. It is known to block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . It also interacts with the conformation of DNA and regulates gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium valproate change over time. It has been observed that Sodium valproate induces a shift of the voltage dependence of inactivation in a hyperpolarising direction . This suggests that the compound’s effects on neuronal tissue may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of Sodium valproate vary with different dosages. High doses of Sodium valproate have been reported to produce relatively mild liver injury with associated activation of NF-κB, as well as increases in inducible nitric oxide synthetase, TNFα, and IL-6 .

Metabolic Pathways

Sodium valproate is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .

Transport and Distribution

Sodium valproate is transported and distributed within cells and tissues. It is rapidly distributed, reaching the brain of animals in a few minutes . Most of the drug, which is strongly bound (90%) to human plasma proteins, is restricted to the circulation and rapidly exchangeable extracellular water .

Subcellular Localization

Current studies suggest that Sodium valproate may have compartment-specific localizations and trafficking mechanisms, which could be regulated separately to modulate membrane excitability in the brain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le valproate de sodium est synthétisé en neutralisant l'acide valproïque avec de l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide valproïque dans l'eau, puis l'ajout d'hydroxyde de sodium pour former le sel de sodium . La réaction peut être représentée comme suit :

C8H16O2+NaOH→C8H15NaO2+H2O

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en faisant réagir l'acide valproïque avec de l'hydroxyde de sodium dans un environnement contrôlé pour garantir une pureté et un rendement élevés. Le processus implique une surveillance minutieuse du pH et de la température pour optimiser les conditions de réaction {_svg_4}. La solution résultante est ensuite filtrée et séchée pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le valproate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés de l'acide valérique.

Réduction : Il peut être réduit pour former différents analogues de l'acide valérique.

Substitution : Le this compound peut subir des réactions de substitution avec divers réactifs pour former de nouveaux composés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés de l'acide valérique.

Réduction : Analogues de l'acide valérique.

Substitution : Dérivés halogénés de l'acide valérique.

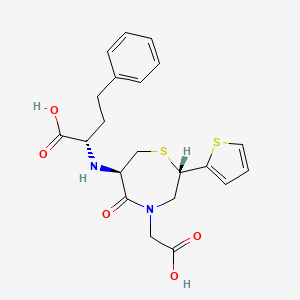

Comparaison Avec Des Composés Similaires

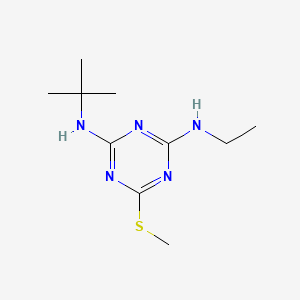

Le valproate de sodium est souvent comparé à d'autres antiépileptiques, tels que :

Acide valproïque : Le composé parent du this compound, utilisé de manière similaire dans le traitement de l'épilepsie et du trouble bipolaire.

Lévétiracétam : Un autre antiépileptique avec un mécanisme d'action différent, souvent utilisé comme alternative au this compound.

Unicité : Le this compound est unique en raison de son large spectre d'efficacité antiépileptique et de sa capacité à moduler plusieurs systèmes de neurotransmetteurs et voies de signalisation . Sa capacité à inhiber les désacétylases des histones et à influencer l'expression génique le distingue encore plus des autres antiépileptiques .

Composés similaires :

- Acide valproïque

- Valproate semi-sodique

- Lévétiracétam

- Lamotrigine

- Carbamazépine

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium valproate involves the reaction of valproic acid with sodium hydroxide.", "Starting Materials": [ "Valproic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Valproic acid is dissolved in methanol.", "Sodium hydroxide is dissolved in water to form a sodium hydroxide solution.", "The sodium hydroxide solution is slowly added to the valproic acid solution.", "The mixture is stirred and heated for several hours.", "The reaction mixture is cooled and filtered.", "The filtrate is acidified with hydrochloric acid to form Sodium valproate.", "Sodium valproate is then isolated and purified." ] } | |

Numéro CAS |

1069-66-5 |

Formule moléculaire |

C8H16NaO2 |

Poids moléculaire |

167.20 g/mol |

Nom IUPAC |

sodium;2-propylpentanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

RGZUPIWJTSGERU-UHFFFAOYSA-N |

SMILES isomérique |

CCCC(CCC)C(=O)[O-].[Na+] |

SMILES |

CCCC(CCC)C(=O)[O-].[Na+] |

SMILES canonique |

CCCC(CCC)C(=O)O.[Na] |

Apparence |

White to off-white crystalline powder |

| 1069-66-5 | |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

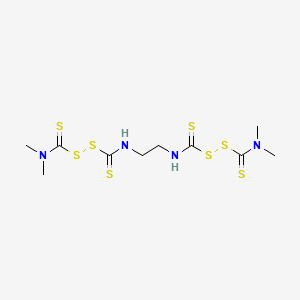

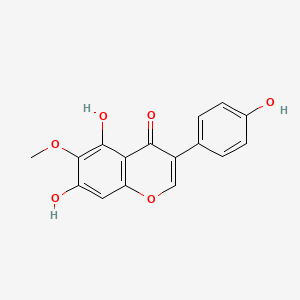

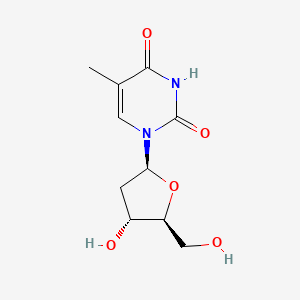

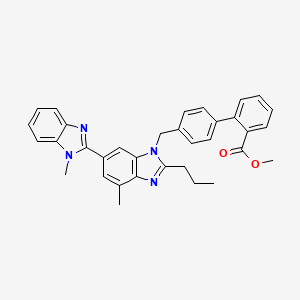

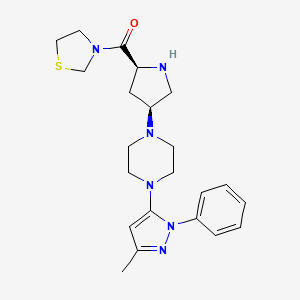

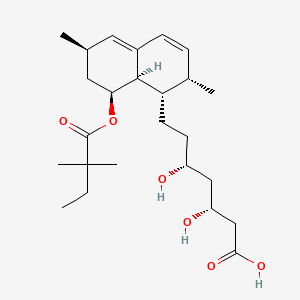

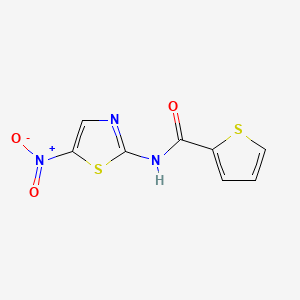

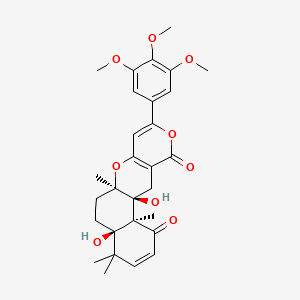

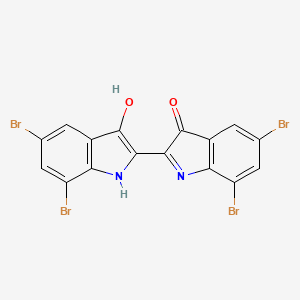

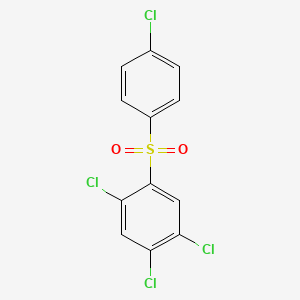

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.